molecular formula C12H18N2O4 B1429373 Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate CAS No. 952417-63-9

Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

Cat. No.: B1429373
CAS No.: 952417-63-9
M. Wt: 254.28 g/mol
InChI Key: SNPMOXPMDVCCEM-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is a Boc-protected pyrrole derivative characterized by a tert-butoxycarbonyl (Boc) group at the 3-position of the pyrrole ring and an ethyl ester at the 2-position. Its Boc group enhances stability during synthetic processes, while the ester moiety allows for further functionalization .

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is widely used in scientific research due to its versatility and reactivity. It finds applications in:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: Utilized in the design and synthesis of pharmaceuticals and drug candidates.

  • Industry: Applied in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate exerts its effects depends on the specific application. In general, the compound may interact with molecular targets and pathways involved in various biological processes. For example, in pharmaceutical applications, it may bind to specific receptors or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Positional Isomerism : The Boc group’s position (3- vs. 5-) significantly impacts synthesis and reactivity. The target compound (3-position) is synthesized via CuCl₂-catalyzed cyclization with indolyl substituents, whereas 33a (5-position) uses Pd/C-mediated hydrogenation .
  • Catalyst Efficiency : The target compound achieves higher yields (94–98%) compared to 33a (82–84%), likely due to the efficiency of CuCl₂ in facilitating cycloaddition reactions .
  • Physical State : The target compound is a solid (mp 169–190°C), while 33a is an oil, reflecting differences in molecular symmetry and intermolecular interactions.

Spectroscopic and Stability Comparisons

Table 2: Spectroscopic Data Highlights

Compound IR (ν, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Stability Notes
Target Compound (10a) 3263 (N–H), 1765 (C=O ester), 1682 (C=O Boc) δ 1.34 (Boc CH₃), 3.87 (ester CH₂) δ 154.6 (Boc C=O), 163.8 (ester C=O) Stable under ambient conditions; Boc group prevents amine oxidation
33a 1744 (C=O ester), 1684 (C=O Boc) δ 1.45 (Boc CH₃), 3.84 (ester CH₃) δ 156.68 (Boc C=O), 161.51 (ester C=O) Requires hydrogenation for Boc introduction; less stable in acidic conditions
Ethyl 2-amino-1H-pyrrole-3-carboxylate N/A (unprotected NH₂) δ 4.14 (NH₂, broad) δ 163.85 (ester C=O) Prone to oxidation; requires inert storage

Key Observations :

  • Boc Protection: The Boc group in the target compound and 33a shields the amine, evidenced by IR peaks at ~1680–1765 cm⁻¹ for carbonyl groups. In contrast, the unprotected amine in Ethyl 2-amino-1H-pyrrole-3-carboxylate lacks these peaks, making it reactive but unstable .
  • NMR Signatures : The Boc CH₃ groups resonate at δ ~1.34–1.45 ppm in both Boc-protected compounds, while ester groups appear as quartets (δ ~3.84–3.89 ppm) .

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₉H₁₃N₂O₄
  • Molecular Weight : 197.21 g/mol
  • CAS Number : 1909311-77-8

The compound features a pyrrole ring, which is known for its role in various biological activities, including anti-cancer and anti-microbial properties.

Research indicates that compounds containing pyrrole structures often interact with biological targets through several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrrole derivatives can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and tuberculosis .
  • Cell Cycle Arrest : Some studies have shown that pyrrole derivatives can induce G2/M phase cell cycle arrest, which is crucial for halting the proliferation of cancer cells .
  • Microtubule Disruption : Certain pyrrole-based compounds have been identified to affect tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Anti-Cancer Activity

A notable study focused on ethyl-2-amino-pyrrole-3-carboxylates demonstrated potent cytotoxic effects against various cancer cell lines. The compounds exhibited IC50 values indicating significant anti-tumor activity, particularly against soft tissue sarcomas and gastrointestinal tumors . The mechanism was primarily attributed to the disruption of microtubule assembly, leading to apoptosis in cancer cells.

CompoundIC50 (μM)Target Cancer Cell Line
EAPC15.0SK-LMS-1 (leiomyosarcoma)
EAPC27.5RD (rhabdomyosarcoma)
EAPC36.0GIST-T1 (gastrointestinal stromal tumor)

Anti-Tuberculosis Activity

Another study evaluated pyrrole-2-carboxamides as potential anti-TB agents. The compounds displayed remarkable activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.016 μg/mL. This study highlighted the importance of structural modifications in enhancing the potency of these compounds against drug-resistant strains .

CompoundMIC (μg/mL)Activity Against
Compound 32<0.016M. tuberculosis H37Rv
Compound 5<0.016Drug-resistant strains

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the core structure of this compound can influence biological activity:

  • Substituent Positioning : Variations in the positioning of substituents on the pyrrole ring significantly affect the compound's potency.
  • Functional Group Variation : The introduction of electron-withdrawing groups has been shown to enhance anti-TB activity while maintaining low cytotoxicity levels .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Boc protection of the amino group, cyclization to form the pyrrole core, and esterification. Critical parameters include:

  • Temperature Control : Maintaining low temperatures (0–5°C) during Boc protection to minimize side reactions .
  • Catalyst Selection : Use of Pd/C under hydrogen atmosphere for efficient deprotection or reduction steps, as demonstrated in analogous pyrrole syntheses .
  • Solvent Choice : Polar aprotic solvents (e.g., THF or DMF) enhance reaction homogeneity and intermediate stability .
    • Validation : Monitor reaction progress via TLC or HPLC, targeting >90% purity before proceeding to subsequent steps .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 1:1 v/v) for baseline separation of ester and Boc-protected intermediates .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals by exploiting differential solubility of the product versus unreacted starting materials .
  • Acid-Base Extraction : For Boc-deprotected intermediates, aqueous NaHCO₃ washes remove acidic byproducts .

Q. How can NMR and X-ray crystallography resolve ambiguities in the structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (ester), NH (pyrrole), and Boc tert-butyl groups. Key signals:
  • Boc tert-butyl: δ ~1.4 ppm (¹H), ~28 ppm (¹³C) .
  • Pyrrole NH: δ ~10–12 ppm (¹H, broad) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. The Boc group’s steric bulk often induces planar geometry in the pyrrole ring, confirmed by bond angles from diffraction data .

Advanced Research Questions

Q. How can researchers address contradictory data between spectroscopic and computational models for this compound’s electronic properties?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-31G(d) level to predict UV-Vis spectra and compare with experimental λ_max. Discrepancies may arise from solvent effects (include PCM models) .
  • Electron Density Maps : Overlay X-ray-derived maps with DFT-calculated electrostatic potentials to validate charge distribution in the pyrrole ring .
    • Case Study : A 2025 study resolved conflicting NMR/DFT data by attributing anomalous deshielding to intermolecular hydrogen bonding in the solid state .

Q. What mechanistic insights explain the regioselectivity of substitution reactions at the pyrrole ring’s 3-position?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : The Boc-amino group at C3 acts as a strong electron-donating group, directing incoming electrophiles to C4 or C5 positions. Steric hindrance from the tert-butyl group further limits reactivity at C3 .
  • Kinetic vs. Thermodynamic Control : At low temperatures (-78°C), lithiation favors C5 due to kinetic stabilization; at RT, equilibration shifts reactivity to C4 .

Q. How can researchers leverage this compound to study structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the ethyl ester with methyl or benzyl groups to modulate lipophilicity (ClogP range: 1.5–3.2). Assess impact on target binding via SPR or ITC .
  • Boc Deprotection : Generate the free amine intermediate to explore hydrogen-bonding interactions in enzyme inhibition assays (e.g., kinase targets) .
    • Example : A 2024 study showed that replacing the ethyl ester with a carboxylic acid (via hydrolysis) enhanced solubility but reduced cell permeability by 40% .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting mass spectrometry (MS) and elemental analysis data for this compound?

  • Methodological Answer :

  • High-Resolution MS (HRMS) : Confirm molecular ion ([M+H]⁺) accuracy within 5 ppm. Discrepancies in isotopic patterns may indicate residual solvents (e.g., DMF adducts at m/z +73) .
  • Elemental Analysis : Recalcify results using combustion analysis. Deviations >0.3% suggest incomplete purification; repeat recrystallization or column chromatography .

Q. Experimental Design Considerations

Q. What strategies mitigate decomposition of the Boc group during prolonged reactions?

  • Methodological Answer :

  • Acid-Free Conditions : Avoid protic solvents (e.g., MeOH) and Lewis acids (e.g., AlCl₃) that catalyze Boc cleavage. Use NaHCO₃ buffers in aqueous steps .
  • Low-Temperature Storage : Store intermediates at -20°C under nitrogen to prevent hydrolysis .

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-5-17-10(15)9-8(6-7-13-9)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPMOXPMDVCCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153610
Record name Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952417-63-9
Record name Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952417-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

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